
1,3-Diethylurea
Description
Overview of Urea Derivatives in Organic Synthesis and Industrial Applications
Urea derivatives are integral to numerous fields, including organic synthesis, medicinal chemistry, agrochemistry, and materials science. Their utility arises from the reactive nature of the urea group and the ability to tune properties through substitution.
In organic synthesis, urea derivatives serve as valuable building blocks and intermediates. They can be synthesized through various methods, including the reaction of amines with phosgene or its equivalents, reactions with isocyanates, carbonylation reactions, and rearrangement reactions like the Curtius rearrangement thieme.demdpi.comresearchgate.net. These methods allow for the preparation of both symmetrical and unsymmetrical urea derivatives, expanding the scope of accessible molecular structures.
Industrially, urea derivatives find widespread applications. A major area is in agriculture, where urea itself is a primary nitrogen-based fertilizer, and substituted ureas are used as herbicides and pesticides pmarketresearch.comresearchgate.netontosight.ai. For instance, compounds like DCMU (Diuron), a substituted urea, are effective herbicides that inhibit photosynthesis wikipedia.org. In the pharmaceutical sector, the urea functionality is present in numerous bioactive compounds and clinically approved drugs, playing a crucial role in drug-target interactions and modulating drug properties nih.gov. Urea derivatives are employed as intermediates in the synthesis of pharmaceuticals, including antibiotics and antivirals ontosight.ai. They are also used in the production of resins, adhesives, and textile treatment agents, contributing to the manufacturing of materials like plywood, particleboard, and wrinkle-resistant fabrics pmarketresearch.commdpi.compcc.eu.
Academic Significance of N,N'-Diethylurea as a Model Compound
N,N'-Diethylurea, also known as 1,3-Diethylurea or sym-diethylurea, is a symmetrically substituted urea derivative with two ethyl groups attached to the nitrogen atoms. Its relatively simple structure, while retaining the core urea functionality, makes it a valuable model compound in academic research.
Studies on N,N'-Diethylurea can provide insights into the fundamental chemical and physical properties of substituted ureas. For example, its conformational preferences and hydrogen bonding capabilities can be investigated, contributing to a broader understanding of how substituents influence the behavior of the urea group nih.gov. Research using N,N'-Diethylurea as a model can help elucidate reaction mechanisms involving the urea moiety and inform the design of synthetic routes for more complex urea-based molecules.
Furthermore, N,N'-Diethylurea has been used in studies exploring the dynamic properties of urea in the presence of metal ions, relevant to understanding interactions in biological systems like urease enzymes rsc.orgnih.gov. Its behavior in various solvents and its hydration properties have also been subjects of investigation, providing data on solute-solvent interactions crucial for chemical processes solubilityofthings.com.
Historical Context of Research on Diethylurea Compounds
Research into urea compounds dates back to the early days of organic chemistry, with the synthesis of urea by Friedrich Wöhler in 1828 marking a significant milestone nih.gov. The study of substituted ureas, including diethylurea compounds, has evolved alongside advancements in synthetic methodologies and analytical techniques.
Early research on diethylurea compounds likely focused on their synthesis and basic physical properties. As the field of organic chemistry matured, interest expanded to exploring their reactivity and potential applications. The development of spectroscopic methods, such as NMR and IR spectroscopy, provided powerful tools for characterizing these compounds and studying their behavior rsc.orgnih.gov.
The recognition of the importance of urea derivatives in various industries, particularly in pharmaceuticals and agrochemicals, spurred further research into the synthesis and properties of substituted ureas, including N,N'-Diethylurea. Historical studies may have investigated different synthetic routes to access diethylurea and explored its use as an intermediate in the preparation of other chemicals. For instance, N,N'-Diethylurea has been used in the synthesis of N,N'-carbonylbis(N-ethylbenzamide), a compound explored for potential antitumor activity wjpsonline.com.
Research into the biological activities of urea derivatives, including diethylurea compounds, has also been a part of their historical study, driven by their presence in naturally occurring compounds and their utility in medicinal chemistry nih.govontosight.ai. Early investigations into the herbicidal properties of substituted ureas, which began shortly after World War II, may have included studies on diethylurea derivatives or related structures researchgate.netwikipedia.org.
While specific detailed historical accounts solely focused on diethylurea compounds may be limited in readily available general literature, their study is intertwined with the broader history of urea chemistry and the development of organic synthesis and its applications.
Data Tables
While detailed experimental data specifically for N,N'-Diethylurea across various research findings are dispersed throughout the literature, some key physical properties are consistently reported.
Property | Value | Source |
Molecular Formula | C₅H₁₂N₂O | ontosight.aifishersci.cazoro.com |
Molecular Weight | 116.16 g/mol | ontosight.aifishersci.cazoro.com |
PubChem CID | 12194 | fishersci.cazoro.comfishersci.cauni.lunih.gov |
CAS Number | 623-76-7 | fishersci.cazoro.comfishersci.cascbt.com |
Melting Point | ~120-125°C (for sym-Diethylurea) | ontosight.ai |
Solubility (Water) | Moderately soluble / Soluble | ontosight.aisolubilityofthings.comontosight.aifishersci.ca |
Solubility (Organic Solvents) | Highly soluble in ethanol, chloroform, dichloromethane | ontosight.aisolubilityofthings.comontosight.ai |
Note: Discrepancies in reported melting points may exist depending on the source and purity of the compound.
Research findings often involve spectroscopic data (e.g., NMR, IR) to confirm the structure and characterize interactions rsc.orgnih.gov. For example, IR data for metal complexes of N,N'-Diethylurea show characteristic absorption bands nih.gov. Studies on dynamic properties might involve techniques like NMR to monitor exchange processes rsc.org.
Properties
IUPAC Name |
1,3-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVGZYKJNOTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211365 | |
Record name | Urea, N,N'-diethyl (9CI) | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Diethylurea | |
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CAS No. |
623-76-7 | |
Record name | N,N′-Diethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | sym-Diethylurea | |
Source | ChemIDplus | |
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Record name | 1,3-Diethylurea | |
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Record name | Urea, N,N'-diethyl (9CI) | |
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Record name | 1,3-diethylurea | |
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Record name | SYM-DIETHYLUREA | |
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Synthetic Methodologies and Reaction Pathways for N,n'-diethylurea
Advanced Synthetic Routes for N,N'-Diethylurea
Modern synthetic chemistry has explored and developed efficient and selective routes for the synthesis of N,N'-Diethylurea and its related compounds. These methods often aim to improve reaction conditions, reduce reaction times, and enhance product yields.
Condensation reactions are fundamental in the synthesis of urea derivatives. These reactions typically involve the joining of two molecules, often with the removal of a small molecule like water or alcohol. In the context of N,N'-Diethylurea synthesis, condensation approaches are employed to form the urea linkage. For instance, the synthesis of 1,3-diethyl-6-methyluracil, a derivative, involves the condensation of 1,3-diethyl urea with methylacetoacetate. jocpr.comresearchgate.net Similarly, the condensation of diethylurea (DEU) with ethylbenzoyl acetate (EBA) yields 1,3-diethyl-6-phenylpyrimidine-2,4-dione. derpharmachemica.com These examples highlight the utility of condensation reactions in constructing molecules containing the diethylurea moiety. Another related example involves the condensation of cyanoacetic acid with N,N'-dimethylurea to synthesize N,N'-Dimethyl-N-cyanoacetylurea, demonstrating the principle of condensation in urea derivative formation.
One-pot synthesis strategies offer advantages in terms of efficiency and reduced waste by conducting multiple reactions sequentially in a single vessel. One-pot methods have been developed for the synthesis of derivatives utilizing 1,3-diethyl urea as a starting material. A rapid one-pot synthesis of 1,3-diethyl-6-methyluracil has been reported, starting from 1,3-diethyl urea and methylacetoacetate. jocpr.comresearchgate.net Furthermore, a one-pot method for synthesizing 1,3,6-trisubstituted pyrimidine-2,4-diones involves the condensation between a 1,3-dialkyl urea, such as diethylurea, and a beta-ketoester. derpharmachemica.com These one-pot approaches demonstrate streamlined synthetic routes to access functionalized molecules incorporating the diethylurea structure.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. Microwave-assisted synthesis has been applied to reactions involving 1,3-diethyl urea. The one-pot synthesis of 1,3-diethyl-6-methyluracil from 1,3-diethyl urea and methylacetoacetate has been successfully carried out under microwave irradiation. jocpr.com Microwave methods have also been employed in the synthesis of pyrimidine-2,4-diones from 1,3-dialkyl ureas, including diethylurea, and beta-ketoesters. derpharmachemica.com These studies indicate the effectiveness of microwave irradiation in accelerating reactions in N,N'-Diethylurea chemistry.
Catalysis plays a crucial role in facilitating the synthesis of N,N'-Diethylurea and its derivatives by lowering activation energies and directing reaction pathways. Various catalysts have been explored for these transformations. Silica gel has been demonstrated to catalyze the condensation of diethylurea (DEU) with ethylbenzoyl acetate (EBA) in the synthesis of 1,3-diethyl-6-phenylpyrimidine-2,4-dione, resulting in improved yields compared to uncatalyzed reactions. derpharmachemica.com In the synthesis of N,N'-dialkylureas from CO₂, metal salts of oxalates, such as Y₂(C₂O₄)₃, have been investigated as catalysts. researchgate.net Interestingly, N,N-diethylurea itself has been found to act as an efficient catalyst in amidation reactions between electron-deficient aryl azides and phenylacetaldehydes. nih.govnsf.gov This highlights the diverse roles that catalytic species play in reactions involving diethylurea.
Microwave-Assisted Synthesis in N,N'-Diethylurea Chemistry
Mechanistic Investigations of N,N'-Diethylurea Synthesis
Understanding the reaction mechanisms provides insights into how reactants are transformed into products, which is essential for optimizing synthetic routes and developing new methodologies. Mechanistic studies in urea chemistry shed light on the intermediates formed and the steps involved in the formation of the urea core and its derivatives.
Kinetic Studies of N,N'-Diethylurea Synthesis
The synthesis of N,N'-Diethylurea typically involves the reaction of diethylamine with a carbonyl source, such as urea or carbon dioxide. Kinetic studies aim to elucidate the reaction rates, mechanisms, and the influence of various parameters like temperature, pressure, catalyst presence, and reactant concentrations on the reaction speed and yield.
Based on studies concerning the synthesis of 1,3-dimethylurea from urea and methylamine, a common pathway for dialkylurea formation from urea and a secondary amine involves the initial decomposition or equilibration of urea. One proposed mechanism suggests urea equilibrates into ammonia and isocyanic acid. The isocyanic acid can then react with the secondary amine (diethylamine in this case) to form the dialkylurea. Alternatively, the reaction can proceed via urea hydrolysis. wikipedia.org The isocyanate route is often considered the dominant mechanism in the absence of catalysts. wikipedia.org
Another synthetic route involves the direct reaction of amines with carbon dioxide. Studies on the synthesis of N,N'-dialkylureas from amines and CO2 have investigated various catalysts and reaction conditions. These reactions typically involve the formation of an intermediate, which then undergoes further reaction to yield the dialkylurea. The kinetics of such reactions are influenced by the nature of the catalyst, amine structure, temperature, pressure, and the presence of dehydrating agents.
While direct kinetic models and specific rate constants for the formation of 1,3-diethylurea are not extensively reported in the immediate search results, analogous reactions, such as the synthesis of 1,3-dimethylurea from urea and methylamine, have been described by pseudo-first-order kinetics under certain conditions. metabolomicsworkbench.orgfishersci.co.uk The rate of these reactions is significantly influenced by temperature and the ratio of reactants. wikipedia.org For instance, achieving high conversion rates in the reaction between urea and dimethylamine has been shown to be dependent on maintaining specific temperature ranges (e.g., 110-150°C) and reactant molar ratios under substantially anhydrous conditions.
The reaction mechanism involving the formation of an isocyanate intermediate highlights the importance of the reactivity of this intermediate and its subsequent reaction with the amine. Studies on the kinetics of reactions involving isocyanates and amines provide broader context for understanding the rate-determining steps in dialkylurea formation via this pathway.
Detailed research findings on the kinetics of dialkylurea synthesis often involve monitoring reactant consumption and product formation over time using analytical techniques such as HPLC or NMR spectroscopy. metabolomicsworkbench.orgwikipedia.org These studies allow for the determination of reaction orders and rate constants under different experimental conditions.
Given the structural similarity between diethylamine and dimethylamine, and between this compound and 1,3-dimethylurea, the kinetic principles and general mechanisms observed for 1,3-dimethylurea synthesis are likely applicable to the synthesis of this compound. Factors promoting the formation of the reactive isocyanate intermediate and its efficient reaction with diethylamine would be expected to favor the synthesis of this compound.
Illustrative Data from Analogous System (1,3-Dimethylurea Synthesis from Urea and Methylamine)
While direct data for this compound kinetics is limited, studies on 1,3-dimethylurea synthesis provide valuable insights. For example, investigations into the ammonolysis reaction of urea with methylamine to produce 1,3-dimethylurea have indicated pseudo-first-order kinetics. metabolomicsworkbench.orgfishersci.co.uk
Note: The data presented in this table is illustrative and based on findings for the synthesis of 1,3-dimethylurea, an analogous reaction. Specific kinetic parameters for this compound synthesis would require dedicated experimental studies.
Chemical Reactivity and Transformational Chemistry of N,n'-diethylurea
N,N'-Diethylurea as a Reagent in Organic Synthesis
N,N'-Diethylurea is utilized as a reagent in organic synthesis for constructing various molecular structures. lookchem.comsolubilityofthings.com Its incorporation into reaction schemes enables the formation of new bonds and the modification of existing functional groups. ub.edufiveable.me
Exploration of Novel Reaction Pathways Enabled by N,N'-Diethylurea
The use of N,N'-Diethylurea has led to the exploration of novel reaction pathways in organic synthesis. It can influence reaction mechanisms and selectivity, opening up new avenues for the synthesis of complex molecules. nih.govmlr.press For instance, urea structures, including N,N-diethylurea (DEU), have been found to catalyze amidation reactions between electron-deficient aryl azides and phenylacetaldehydes. nih.govnsf.gov This particular reaction pathway involves a 1,3-dipolar cycloaddition followed by a rearrangement of a triazoline intermediate, occurring under mild, near-neutral conditions. nih.govnsf.gov
Functional Group Transformations Involving N,N'-Diethylurea
N,N'-Diethylurea can be involved in various functional group transformations. ub.edufiveable.meorganic-chemistry.org While specific detailed examples directly involving N,N'-Diethylurea in functional group interconversions were not extensively detailed in the search results beyond its role in amidation nih.govnsf.gov and its general use as an intermediate in the synthesis of other compounds like caffeine, theophylline, and pharmaceuticals fishersci.calookchem.comfishersci.at, its structure suggests potential participation in reactions characteristic of ureas and amides, such as acylations, alkylations, and condensation reactions, which are fundamental to functional group transformations in organic chemistry. chemicalbook.com
Catalytic Activity and Mechanistic Aspects of N,N'-Diethylurea in Organic Reactions
N,N'-Diethylurea exhibits catalytic activity in certain organic reactions, facilitating transformations that might otherwise require harsher conditions or different catalyst systems. lookchem.comatamanchemicals.com
N,N'-Diethylurea-Catalyzed Arylation of Unactivated Arenes
Research has demonstrated the ability of 1,3-diethylurea to catalyze the transition-metal-free arylation of unactivated aromatic C–H bonds with aryl iodides in the presence of a base like t-BuOK. researchgate.net This catalytic activity allows for the formation of carbon-carbon bonds in arenes that are typically less reactive towards electrophilic substitution or cross-coupling reactions. researchgate.netchemrxiv.orgrsc.org
Investigation of Single Electron Transfer (SET) Mechanisms in N,N'-Diethylurea Catalysis
Mechanistic studies of N,N'-Diethylurea-catalyzed reactions, such as the arylation of unactivated arenes, have indicated the involvement of radical species. researchgate.net This suggests that Single Electron Transfer (SET) mechanisms may play a role in these transformations. nih.govmountainscholar.org While the search results specifically mention radical involvement in the this compound-catalyzed arylation researchgate.net, further detailed investigations would be required to fully elucidate the specific SET pathways and intermediates involved in N,N'-Diethylurea catalysis.
Optimization of Catalytic Processes Utilizing N,N'-Diethylurea
Optimization of catalytic processes utilizing N,N'-Diethylurea involves exploring various reaction parameters to enhance efficiency, yield, and selectivity. osti.gov Factors such as the amount of catalyst, solvent, temperature, and the presence of co-catalysts or additives can significantly influence the outcome of the reaction. nsf.govresearchgate.net For the amidation reaction catalyzed by N,N-diethylurea, studies have shown that N,N-diethylurea proved to be the most efficient urea structure, and the reaction proceeded well under mild conditions. nih.govnsf.gov Varying the catalyst loading affected the reaction rate. nsf.gov The use of specific solvents was also found to be crucial for the success of the reaction. nsf.gov N,N'-Dimethylurea, a related compound, has also been investigated as a ligand in copper-catalyzed N-arylation reactions, demonstrating its potential role in optimizing metal-catalyzed processes. rsc.orgresearchgate.net
Reactions Leading to Diethylurea Derivatives (e.g., Uracils)
The reactivity of N,N'-Diethylurea allows for its participation in various chemical transformations, leading to the formation of diverse derivatives. A significant area of its chemistry involves cyclization reactions that yield heterocyclic compounds, notably those based on the pyrimidine ring system, such as uracils. The presence of the two ethyl-substituted nitrogen atoms provides sites for cyclization with appropriate difunctional electrophiles.
Condensation Reactions with Methylacetoacetate for Heterocycle Synthesis
N,N'-Diethylurea can undergo condensation reactions with β-keto esters, such as methyl acetoacetate, to synthesize heterocyclic compounds. A notable example is the one-pot synthesis of 1,3-diethyl-6-methyluracil. This reaction involves the condensation of this compound with methyl acetoacetate. Research has demonstrated this transformation can be carried out under specific conditions, such as microwave irradiation, to afford the desired uracil derivative. jocpr.comresearchgate.net The reaction between this compound and methyl acetoacetate in a 1:1 ratio under microwave irradiation has been explored, although initial attempts without a catalyst showed low yields. jocpr.com Optimization of reaction conditions, including the ratio of reactants and temperature, is crucial for improving the yield of the 1,3-diethyl-6-methyluracil product. jocpr.com The crude product from such a condensation can be purified, for instance, by column chromatography, to isolate the 1,3-diethyl-6-methyluracil. jocpr.com
Multi-Step Synthetic Strategies from N,N'-Diethylurea Precursors
Beyond direct condensation, N,N'-Diethylurea can serve as a precursor in multi-step synthetic strategies to access a wider range of derivatives. While specific detailed multi-step syntheses starting explicitly from N,N'-Diethylurea precursors leading to complex uracil derivatives were not extensively detailed in the provided search results, the general reactivity of N,N'-disubstituted ureas in forming heterocyclic systems provides a basis for such strategies.
Urea derivatives, in general, are known to participate in multicomponent reactions like the Biginelli condensation, which typically involves a urea, a β-keto ester, and an aldehyde to form dihydropyrimidinones. fishersci.canih.govfrontiersin.org While much of the literature on Biginelli reactions with disubstituted ureas focuses on N,N'-dimethylurea nih.govfrontiersin.org, the principle of cyclization with appropriate electrophilic partners is applicable to N,N'-Diethylurea. These multi-step approaches often involve initial reactions to introduce functional groups onto the urea framework or to create suitable co-reactants that subsequently cyclize with the diethylurea moiety under controlled conditions. The synthesis of cyclic N,N'-dialkylureas by reaction with α,β-unsaturated nitriles, followed by further transformations, exemplifies how disubstituted ureas can be used as starting materials for cyclic derivatives. google.com This suggests that N,N'-Diethylurea could similarly be employed in analogous multi-step sequences to construct various nitrogen-containing heterocycles beyond simple uracil structures.
Supramolecular Chemistry and Intermolecular Interactions of N,n'-diethylurea
Hydrogen Bonding Networks in N,N'-Diethylurea Systems
Urea derivatives, including N,N'-Diethylurea, are well-known for their capacity to form extensive hydrogen bonding networks. The urea moiety contains both hydrogen bond donors (N-H groups) and hydrogen bond acceptors (C=O group and nitrogen atoms), enabling the formation of complex self-assembled structures. In solid urea and symmetrically disubstituted ureas like N,N'-dimethylurea, a common motif observed is a hydrogen-bonded network uoa.gr.
Studies on related urea derivatives, such as N,N'-dimethylurea (DMU), provide insights into the hydrogen bonding behavior of N,N'-Diethylurea. In solid DMU, strong intermolecular hydrogen bonding has been verified researchgate.net. The crystal structure of a monohydrate of 1,3-dimethylurea revealed a DMU-water hydrogen bonded network that notably excludes homo-molecular hydrogen bonds present in anhydrous forms of DMU nih.govmdpi.com. This highlights the significant influence of water on the hydrogen bonding patterns in urea systems.
The N-H···O=C hydrogen bond is a primary driving force for supramolecular assembly in related compounds like diphenylene bis-diethyl dioxalamates, and these interactions can be reinforced by other weaker interactions such as C-H···O=C, C-H···π, and C=O···C=O interactions mdpi.com. This suggests that N,N'-Diethylurea likely engages in similar multifaceted hydrogen bonding schemes.
Influence of N,N'-Diethylurea on Solvent Properties
The presence of N,N'-Diethylurea in solution can influence the properties of the solvent, particularly in aqueous systems, due to its ability to engage in hydrogen bonding with solvent molecules. While specific studies on the influence of N,N'-Diethylurea on solvent properties were not extensively detailed in the provided results, research on other substituted ureas, such as 1,3-dimethylurea (1,3-DMU) and 1,1-dimethylurea (1,1-DMU), offers relevant comparisons.
1,3-Dimethylurea and 1,1-DMU have been shown to enhance the heat capacity of water, attributed to their methyl groups enforcing structured hydration shells atamanchemicals.com. Furthermore, 1,3-dimethylurea significantly slows down the rotational dynamics of water, which are dependent on hydrogen bond breaking and reformation atamanchemicals.commpg.de. This effect is more pronounced for 1,3-DMU compared to 1-ethylurea (1-EU), suggesting that the spatial arrangement of alkyl groups influences the disruption of water's hydrogen bond network atamanchemicals.commpg.de. Given the structural similarity between 1,3-dimethylurea and 1,3-diethylurea, it is plausible that N,N'-Diethylurea also impacts water dynamics and structure through hydrogen bonding and hydrophobic interactions associated with its ethyl groups.
The concentration dependence of partial molar volumes in water + 1,3-dimethylurea mixtures indicates the hydrophobic nature of the 1,3-dimethylurea molecule, which becomes stronger at higher pressures researchgate.netresearchgate.net. Similar hydrophobic contributions from the ethyl groups of N,N'-Diethylurea are expected to influence its interactions in aqueous solutions.
Comparative Analysis of Intermolecular Interactions with Isomeric Diethylureas
N,N'-Diethylurea (this compound) is a structural isomer of N,N-Diethylurea (1,1-Diethylurea). The different substitution patterns on the urea core lead to variations in their intermolecular interaction capabilities. N,N'-Diethylurea has two N-H protons available for hydrogen bonding, while N,N-Diethylurea has none. This fundamental difference significantly impacts the types and extent of hydrogen bonding networks they can form.
Studies comparing the hydration dynamics of isomeric dimethylureas (1,3-DMU and 1,1-DMU) and 1-ethylurea (1-EU) have shown that while 1,3-DMU and 1,1-DMU similarly modulate water's hydrogen-bond strength distribution, their effects on rotational dynamics differ researchgate.net. 1,3-DMU significantly impedes water rotation, whereas 1,1-DMU and 1-EU have only a weak effect mpg.deresearchgate.net. This suggests that the symmetrical substitution in 1,3-disubstituted ureas leads to a different interaction profile with the solvent compared to asymmetrical or monosubstituted ureas.
Based on these comparisons with dimethylurea isomers, it can be inferred that N,N'-Diethylurea, with its symmetrical 1,3-substitution, will exhibit distinct hydrogen bonding and solvent interaction characteristics compared to its isomer N,N-Diethylurea. The presence of two N-H groups in N,N'-Diethylurea facilitates the formation of extended hydrogen-bonded networks, which would be absent in N,N-Diethylurea.
Self-Assembly and Ordered Structures of N,N'-Diethylurea in Solution
The ability of urea derivatives to form hydrogen bonds drives their self-assembly into various ordered structures in solution and the solid state. This self-assembly can lead to the formation of supramolecular polymers, gels, and crystalline architectures acs.orgnih.govmdpi.comresearchgate.net.
While specific detailed studies on the self-assembly of N,N'-Diethylurea were not prominently found in the provided search results, the general principles of urea self-assembly apply. N,N'-disubstituted (thio)ureas are known to equilibrate between trans-trans, cis-trans, and cis-cis isomers in solution, and these isomers can direct self-assembly researchgate.net. The formation of hydrogen-bonded chains and networks is a common mode of self-assembly for ureas with available N-H groups uoa.gr.
Research on N,N'-di(2-ethylhexyl)urea (EHU), another N,N'-disubstituted urea, in heptane demonstrated the formation of supramolecular chain polymers through primary molecular assembly, followed by secondary bundling of these chains driven by dipole-dipole interactions acs.org. This hierarchical self-assembly process highlights the potential for N,N'-Diethylurea to form complex ordered structures in appropriate solvents.
The self-assembly of molecules in solution is influenced by factors such as intermolecular interaction strength and molecular concentration mit.edu. The balance between self-assembly and random polymerization is a key aspect of forming well-defined supramolecular structures mit.edu.
Studies on Electrical Conductivity and Proton Transfer Mechanisms in N,N'-Diethylurea Solutions
The capacity for hydrogen bonding in urea systems can facilitate proton transfer, which is relevant to electrical conductivity, particularly in the presence of ionic species or protic solvents. Hydrogen-bonded networks can act as pathways for proton conduction via mechanisms like the Grotthuss mechanism, which involves the hopping of protons along hydrogen bonds sigmaaldrich.commdpi.comresearchgate.net.
While direct studies on the electrical conductivity and proton transfer mechanisms specifically in N,N'-Diethylurea solutions were not extensively detailed, related research on other urea derivatives and hydrogen-bonded systems provides context. For instance, molecular ionic ferroelectrics containing organic and inorganic ions held together by hydrogen bonds can exhibit room-temperature ionic conductivity and proton transfer, especially with absorbed water molecules nih.gov.
Studies on proton conductivity in metal-organic frameworks and other materials with hydrogen-bonded networks have shown that the formation of denser hydrogen-bonding networks can provide efficient pathways for proton transfer, leading to high proton conductivity mdpi.comfrontiersin.org. The presence of hydrogen bond donor and acceptor sites in N,N'-Diethylurea suggests its potential to participate in or influence proton transfer processes in suitable environments.
Research on the decomposition of diethyl urea under thermal conditions also touches upon proton transfer in the context of reaction mechanisms, although this is distinct from conductivity in solution rsc.org. The energy barriers associated with proton transfer are a critical factor in these processes rsc.org.
Biological Activity and Biomedical Research Involving N,n'-diethylurea
Investigation of Pharmacotherapeutic Potential of N,N'-Diethylurea Derivatives
While direct pharmacotherapeutic applications of N,N'-Diethylurea itself are not extensively documented in the provided search results, the compound's role as a versatile intermediate suggests potential for its derivatives in drug discovery. Urea derivatives, in general, are discussed in the context of modern drug discovery and medicinal chemistry, highlighting various synthesis methods for substituted ureas nih.gov. The ability to synthesize diverse urea derivatives implies that compounds incorporating the diethylurea moiety or synthesized using N,N'-Diethylurea as a precursor could be explored for various biological activities.
N,N'-Diethylurea as an Intermediate in Pharmaceutical Synthesis
N,N'-Diethylurea is recognized for its utility as an intermediate in the synthesis of various chemical compounds, including those relevant to the pharmaceutical industry fishersci.canordmann.globalfishersci.ca. Specifically, it is reported to be used in the synthesis of caffeine and theophylline, both of which are pharmacologically active compounds fishersci.cafishersci.ca. Its application extends to the broader category of "pharma chemicals" and "pharmaceutical manufacturing" fishersci.canordmann.globalfishersci.caatamankimya.com. This highlights its importance as a building block in the creation of more complex drug molecules. N,N-Diethylurea (an isomer, 1,1-diethylurea) has also been explored as a catalyst in specific organic reactions, such as the amidation between electron-deficient aryl azides and phenylacetaldehydes, which could be relevant in synthesizing amide-containing pharmaceuticals nih.gov.
Studies on N,N'-Diethylurea Interactions with Biomolecules
The interaction of urea derivatives, including diethylureas, with biomolecules, particularly proteins, has been a subject of investigation to understand their effects on biological systems at a molecular level.
Effects of N,N'-Diethylurea on Protein Structures and Dynamics
Studies on the effects of substituted ureas, including dimethylurea and tetramethylurea, provide insights into how N,N'-Diethylurea might interact with proteins. Urea and its methylated derivatives are known to influence the structure and dynamics of water molecules surrounding proteins, which can impact protein folding and stability atamanchemicals.comresearchgate.net. These compounds can affect hydration shell dynamics and enhance the structure of hydration water molecules around proteins, potentially stabilizing protein conformations atamanchemicals.com. While the direct effects of 1,3-Diethylurea on protein structure and dynamics are not detailed in the provided results, related studies on other alkylureas suggest that such interactions would involve influencing water structure and potentially direct interactions with protein residues through hydrogen bonding and hydrophobic effects researchgate.netresearchgate.netnih.govmpg.deresearchgate.net. The amphiphilicity and denaturation efficiency of urea can be tuned via alkylation, suggesting that the ethyl groups in this compound would play a role in its interaction profile researchgate.net.
Comparative Studies on Protein Denaturation and Gelation Induced by Urea Derivatives, Including Diethylureas
Comparative studies involving urea derivatives have explored their capacity to induce protein denaturation and gelation. Research on hen egg white lysozyme (HEWL) gelation induced by various urea derivatives, including 1,1-diethylurea (an isomer of this compound) and 1,3-dimethylurea, has been conducted researchgate.net. These studies indicate that different urea derivatives have varying capacities to induce protein gelation and affect the structural and dynamic characteristics of the resulting gels researchgate.net. For instance, 1,1-diethylurea was found to induce transparent protein gels, similar to tetramethylurea, while ethylurea resulted in turbid gels researchgate.net. The capacity for gel formation and the rheological behavior of the gels were influenced by the hydration patterns of the derivatives, the sizes of their non-polar domains, and supramolecular symmetry features researchgate.net. Larger dipole moments of the urea derivatives correlated with larger values of the storage modulus (G') in the generated gels researchgate.net. While this specific study highlights 1,1-diethylurea, it demonstrates the investigation into how the structure of diethylurea isomers impacts protein behavior like gelation. The mechanism of urea-induced protein denaturation generally involves both direct interactions with the protein and indirect effects through altering water structure researchgate.netnih.govmpg.de.
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 12194 |
N,N'-Diethylurea | 12194 |
Urea | 1172 |
1,3-Dimethylurea | 7022 |
N,N'-Dimethylurea | 7022 |
Tetramethylurea | 8039 |
1,1-Diethylurea | 12195 |
N,N-Diethylurea | 12195 |
Ethylurea | 8040 |
Caffeine | 2519 |
Theophylline | 2153 |
Lysozyme | 16132302 |
Predicted Collision Cross Section Data for this compound
The following table presents predicted collision cross section (CCS) values for this compound with various adducts, based on data available in PubChem. uni.lu
Adduct | m/z | Predicted CCS (Ų) |
[M+H]+ | 117.10224 | 124.7 |
[M+Na]+ | 139.08418 | 133.1 |
[M+NH4]+ | 134.12878 | 132.2 |
[M+K]+ | 155.05812 | 128.4 |
[M-H]- | 115.08768 | 124.8 |
[M+Na-2H]- | 137.06963 | 128.4 |
[M]+ | 116.09441 | 125.4 |
[M]- | 116.09551 | 125.4 |
Environmental Fate and Ecotoxicological Research of N,n'-diethylurea
Degradation Pathways of N,N'-Diethylurea in Environmental Matrices
Information specifically detailing the degradation pathways of 1,3-Diethylurea in environmental matrices is limited in the provided search results. However, related urea derivatives like 1,3-Dimethylurea are noted as being readily biodegradable in soil and water. oecd.org The hydrolysis rate of 1,3-dimethylurea is considered extremely slow, with a calculated half-life of over a year. oecd.org Photo-oxidation in air, through reaction with hydroxyl radicals, has a calculated half-life of 5.2 days for 1,3-dimethylurea. oecd.org While these findings are for a related compound, they suggest that biodegradation and potentially photo-oxidation could be relevant degradation pathways for this compound as well, although specific data for this compound is needed for confirmation.
Comparative Toxicological Studies on N,N'-Diethylurea and Related Urea Derivatives
Comparative toxicological studies involving N,N'-Diethylurea and other urea derivatives provide insights into their relative hazards. One study compared the effects of dimethylthiourea (DMTU) and dimethylurea on rats, finding that DMTU exhibited intrinsic toxic effects, unlike dimethylurea. nih.gov This suggests that structural differences among urea derivatives can lead to varying toxicological profiles.
Another related compound, N-(4-Chlorophenyl)-N',N'-dimethylurea (Monuron), a urea-based herbicide, has been shown to be toxic to aquatic organisms and may persist in the environment. fishersci.fiontosight.ai This highlights the importance of specific toxicological assessments for each urea derivative.
Mutagenicity Assessment in Aquatic Organisms
Direct information on the mutagenicity assessment of this compound specifically in aquatic organisms is not extensively detailed in the provided search results. However, for the related compound 1,3-dimethylurea, studies using bacterial and mammalian cell culture systems found no evidence of mutagenicity. oecd.org It did not induce chromosomal aberrations in Mouse Lymphoma cells, with or without metabolic activation. oecd.org However, it is noted that mutagenic nitrosoureas could potentially form from 1,3-dimethylurea in the presence of nitrite, suggesting a potential indirect mutagenic concern under specific conditions. oecd.org While this provides some context for urea derivatives, specific studies on this compound and its mutagenic effects on aquatic organisms are necessary for a comprehensive assessment.
Role of N,N'-Diethylurea in Agricultural Chemistry Research
This compound has a recognized role in agricultural chemistry, primarily as an intermediate in the production of pesticides and potentially as a plant growth regulator. guidechem.comlookchem.com
Theoretical and Computational Studies of N,n'-diethylurea
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been applied to elucidate the electronic structure of 1,3-diethylurea. These calculations provide fundamental information about the molecule's ground state, molecular orbitals, charge distribution, and energetic properties.
One application of DFT calculations involving this compound is in the study of catalytic reaction mechanisms. For instance, DFT calculations using the B3LYP functional with the 6-311+G(d,p) basis set and the SMD solvent model have been utilized to explore the role of this compound as a co-catalyst in palladium-catalyzed amination reactions rsc.orgmdpi.comresearchgate.net. These studies focused on understanding how this compound participates in the reaction through hydrogen bonding interactions mdpi.comresearchgate.netresearchgate.net. The calculations helped delineate the mechanism and the influence of this compound on the energy profile of key steps, such as the decomposition of diethyl urea into ethyl isocyanate and ethyl amine rsc.org.
Beyond reaction mechanisms, ab initio calculations have been conducted on this compound to determine thermochemical properties. Using methods like G3(MP2), researchers have obtained values for properties such as the enthalpy of sublimation and standard enthalpies of formation in both condensed and gaseous states acs.org. These computational results contribute to establishing reliable thermochemical data for this compound and other alkyl derivatives of urea acs.org.
Molecular Dynamics Simulations of N,N'-Diethylurea in Solution and Solid States
Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements and dynamic evolution of atoms and molecules over time by numerically solving Newton's equations of motion wikipedia.orggithub.io. These simulations are valuable for studying the behavior of molecules in different phases, including solutions and solid states.
While molecular dynamics simulations are a common approach for investigating the behavior of molecular systems and related urea derivatives in solution and solid states, the conducted search did not yield specific published studies focusing directly on molecular dynamics simulations of this compound in either solution or solid phases. Studies involving molecular dynamics simulations of related compounds, such as 1,3-dimethylurea, have explored aspects like hydration and self-aggregation in aqueous solutions researchgate.netacs.org. However, specific computational findings from MD simulations for this compound in these environments were not identified in the search results.
Predictive Modeling of N,N'-Diethylurea Reactivity and Interactions
Computational methods are also employed for predictive modeling of this compound's reactivity and interactions with other species. These models aim to understand and predict how this compound behaves in various chemical environments and its potential roles in different processes.
In the context of catalysis, predictive modeling using DFT has been instrumental in understanding the catalytic role of this compound. By calculating energy profiles and transition states, researchers have modeled how this compound, through cooperative hydrogen bonding, facilitates specific steps in reactions, such as the C-O oxidative addition in palladium-catalyzed amination mdpi.comresearchgate.netresearchgate.net. These computational models provide a theoretical basis for the experimentally observed increase in catalytic activity and improved reproducibility when this compound is present mdpi.com.
Furthermore, theoretical studies have explored the interactions of this compound in other contexts. For example, the interaction of nitrobenzenes with this compound has been investigated using a local and global charge transfer approach based on the two parabolas model, highlighting its involvement in electrochemically controlled hydrogen-bonding phenomena materials.international.
Computational studies have also evaluated urea derivatives, including 1,1-diethylurea, for their potential as corrosion inhibitors on metal surfaces using DFT and Monte Carlo simulations. While focusing on a structural isomer (1,1-diethylurea), such studies demonstrate the application of computational techniques to predict the interaction and adsorption characteristics of dialkyl ureas with metal surfaces, providing insights into their potential as protective agents. These methods involve calculating electronic properties and simulating adsorption behavior to understand the inhibitory potential.
Future Research Directions and Emerging Applications
Unexplored Synthetic Routes and Mechanistic Insights
Future research into 1,3-Diethylurea could explore novel and more sustainable synthetic pathways. Traditional urea synthesis often involves phosgene or related hazardous intermediates. Investigating phosgene-free routes or those utilizing more environmentally benign reagents and conditions represents a significant area for development. Given the increasing emphasis on green chemistry, exploring synthetic methods that minimize waste and energy consumption for this compound production is crucial.
Mechanistic studies of reactions involving this compound are also ripe for further investigation. Understanding the precise role of the ethyl groups in influencing reactivity and interactions, particularly in catalytic cycles or material formation processes, could unlock new applications. For instance, the hydrogen bonding capabilities of the urea moiety, potentially influenced by the adjacent ethyl groups, can play a significant role in directing reactions or assembling supramolecular structures researchgate.netmdpi.com. Research into these fundamental interactions at a molecular level could provide insights for designing new synthetic strategies or functional materials.
Novel Catalytic Roles and Reaction Design Principles
The potential for this compound to act as a catalyst or co-catalyst presents an emerging area of research. While some studies have noted the catalytic activity of urea derivatives acs.orgresearchgate.net, specific investigations into this compound's catalytic capabilities are less common. One study indicated this compound acting as a co-catalyst in the arylation of unactivated benzene, suggesting its potential to facilitate challenging C-C bond formation reactions researchgate.net. This highlights a potential future direction in organic synthesis, where this compound could be explored as an inexpensive and readily available organocatalyst or additive.
Further research could focus on designing reaction systems where this compound plays a specific catalytic role, potentially through hydrogen bonding activation or as a component in novel catalytic systems like deep eutectic solvents (DES). While 1,3-dimethylurea has been explored in DES for applications like PET degradation acs.orgresearchgate.net, the properties of this compound-based DES could offer different advantages and warrant investigation for various catalytic transformations. The ability of urea derivatives to form dynamic covalent bonds in the presence of catalysts like zinc salts also suggests potential in dynamic catalytic systems or self-healing materials researchgate.net.
Advanced Biomedical and Pharmaceutical Prospects
While the search results did not reveal specific future research on this compound in biomedical or pharmaceutical applications, urea derivatives in general hold significance in this field smolecule.comhbgxchemical.comdataintelo.comwiseguyreports.comqyresearch.ingithub.comatamanchemicals.com. They serve as key intermediates in the synthesis of various drugs and agrochemicals fishersci.cadataintelo.comatamanchemicals.com. The urea moiety is a common feature in many biologically active molecules, and substituted ureas can exhibit a range of biological activities lookchem.com.
Future research could explore the potential of this compound itself or novel compounds incorporating the this compound structure for therapeutic purposes. This would involve investigating its interactions with biological targets, potential as a building block for synthesizing new pharmaceutical agents, or its role in drug delivery systems. However, such research would require extensive in vitro and in vivo studies to determine efficacy, mechanism of action, and safety profiles, which are outside the scope of this article. The current lack of specific studies on this compound in this domain indicates that this remains largely an unexplored area.
Environmental Remediation and Sustainable Chemistry Applications
The application of chemical compounds in environmental remediation and sustainable chemistry is a growing field. Urea derivatives have shown potential in areas such as sustainable solvents and components in materials for environmental applications acs.orgresearchgate.netsmolecule.comwiseguyreports.comgithub.comlookchem.combeilstein-journals.orgresearchgate.netrsc.org. For instance, deep eutectic solvents based on urea derivatives are being explored as greener alternatives to traditional organic solvents acs.orgresearchgate.netbeilstein-journals.orgresearchgate.netrsc.org.
Future research could investigate the utility of this compound in developing new materials or processes for environmental remediation, such as adsorbents for pollutants or components in biodegradable polymers. Its potential use in sustainable chemistry could also involve exploring its role in developing more environmentally friendly synthetic processes or as a component in formulations with reduced environmental impact. While some substituted ureas are used as herbicides smolecule.comatamanchemicals.comlookchem.commdpi.commdpi.com, the focus for this compound in sustainable chemistry would ideally be on benign applications or those that contribute to waste reduction and resource efficiency. Specific research on this compound in these areas appears limited, suggesting a need for future exploration.
Development of Next-Generation Analytical Techniques
Accurate and efficient analytical techniques are essential for the research and development of any chemical compound. For this compound, future research may involve the development of more sensitive, selective, and rapid analytical methods for its detection and quantification in various matrices. This is particularly relevant if its applications in areas like environmental monitoring or biological studies emerge.
Advancements in analytical chemistry, such as hyphenated techniques and miniaturized sensors, could be applied to the analysis of this compound sci-hub.stmdpi.com. Research could focus on developing specific chromatographic methods (e.g., HPLC or GC) coupled with advanced detectors, or spectroscopic techniques tailored for this compound. Studies on the characterization of this compound and its interactions in different environments using techniques like NMR, IR, and X-ray diffraction can provide crucial data for understanding its behavior and properties researchgate.netmdpi.com. The development of in-situ monitoring techniques for reactions involving this compound would also be valuable for optimizing synthetic routes and understanding reaction mechanisms.
Q & A
Q. What methodologies ensure reproducibility in this compound-based studies across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.